N-(2-Fluorobenzyl)-3,5-dimethylaniline
Description
N-(2-Fluorobenzyl)-3,5-dimethylaniline (CAS: 1021042-57-8) is a substituted aromatic amine characterized by a fluorinated benzyl group attached to a 3,5-dimethylaniline moiety. Its molecular structure combines electron-donating methyl groups at the 3,5-positions of the aniline ring and an electron-withdrawing fluorine atom at the ortho position of the benzyl group.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,5-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-11-7-12(2)9-14(8-11)17-10-13-5-3-4-6-15(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHRPCZUOIYUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-3,5-dimethylaniline typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluorobenzyl)-3,5-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-(2-Fluorobenzyl)-3,5-dimethylaniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ in substitution patterns on the aniline or benzyl rings. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The fluorine atom in N-(2-Fluorobenzyl)-3,5-dimethylaniline introduces polarity and moderate electron withdrawal, contrasting with nitro-containing analogs (e.g., compounds in ), which exhibit stronger electron withdrawal and higher nonlinear optical (NLO) activity.
Physicochemical Properties
Melting Points and Stability
- This compound: Specific melting point data are unavailable in the provided evidence, but fluorinated benzyl derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased intermolecular interactions .
- N-(4-Nitrobenzylidene)-3,4-dimethylaniline : Melting point >250°C, attributed to nitro group-induced crystallinity .
- 3,5-Dimethylaniline : Liquid at room temperature (mp ~15°C), highlighting the stabilizing role of the benzyl group in the target compound .
Spectroscopic Features
- IR Spectroscopy : The target compound’s CN stretching (if present) would appear near 2,220 cm⁻¹, similar to nitrile-containing analogs (e.g., 2,209–2,219 cm⁻¹ in ).
- NMR Spectroscopy : The fluorine atom in the benzyl group would cause distinct splitting patterns in $ ^1H $ and $ ^13C $ NMR, as seen in fluorinated analogs like 25B-NBF (m/z = 109.0448 for C$7$H$6$F$^+$) .
Biological Activity
N-(2-Fluorobenzyl)-3,5-dimethylaniline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorobenzyl group attached to a dimethylaniline structure. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 229.3 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, leading to modulation of enzymatic activity or receptor signaling pathways. This modulation can result in various biological effects, such as:
- Inhibition of enzyme activity : The compound may inhibit specific enzymes involved in metabolic pathways.
- Activation of receptor signaling : It can activate or inhibit receptors that play crucial roles in cellular signaling.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related aniline derivatives have shown significant inhibition of cancer cell proliferation, particularly against leukemia cells (IC50 values in the nanomolar range) . This suggests that this compound may also possess similar anticancer activity.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The fluorine substitution is believed to enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
